1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride
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Description
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H31Cl3N2O5 and its molecular weight is 521.86. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural features, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. Once the targets are identified, it would be possible to map the compound’s effects onto specific biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent alterations in cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it is difficult to predict how these factors would affect the compound .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(4-chlorophenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O5.2ClH/c24-19-2-4-21(5-3-19)29-12-11-28-16-20(27)15-26-9-7-25(8-10-26)14-18-1-6-22-23(13-18)31-17-30-22;;/h1-6,13,20,27H,7-12,14-17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCKIZQJSIFYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COCCOC4=CC=C(C=C4)Cl)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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